An In-depth Technical Guide to 2-Anilinophenylacetic Acid
An In-depth Technical Guide to 2-Anilinophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-anilinophenylacetic acid (CAS Number: 70172-33-7), a versatile organic compound with significant potential in pharmaceutical research. This document details its physicochemical properties, synthesis methodologies, and explores its established anti-inflammatory and anticonvulsant activities. Detailed experimental protocols for the evaluation of these biological effects are provided, alongside an exploration of the underlying mechanisms of action, including its likely role as a cyclooxygenase inhibitor and its potential interactions with neuronal signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
2-Anilinophenylacetic acid, also known as 2-(phenylamino)benzeneacetic acid, is an aromatic amino acid derivative. Its core structure consists of a phenylacetic acid moiety with an aniline group substituted at the ortho position of the phenyl ring.
Table 1: Physicochemical Properties of 2-Anilinophenylacetic Acid
| Property | Value | Reference |
| CAS Number | 70172-33-7 | |
| Molecular Formula | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | |
| Melting Point | 89-93 °C | |
| Boiling Point (Predicted) | 407.4 ± 28.0 °C | |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.14 ± 0.10 | |
| Appearance | Solid | |
| Solubility | Information not available |
Synthesis of 2-Anilinophenylacetic Acid
The synthesis of 2-anilinophenylacetic acid can be achieved through several established organic chemistry reactions. A prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.
Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Analogs
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate
-
Copper oxide (catalyst)
-
Decolorizing carbon
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and copper oxide (1 g).
-
Reflux the mixture for 2 hours using an oil bath.
-
After reflux, remove the excess aniline by steam distillation.
-
To the residual solution, add decolorizing carbon (20 g) and boil for 15 minutes.
-
Filter the hot solution by suction.
-
Precipitate the product by adding the filtrate to a mixture of concentrated hydrochloric acid (30 cc) and water (60 cc) with stirring.
-
Filter the precipitated acid once the mixture has cooled.
-
Dry the product to a constant weight.
This procedure would need to be adapted by using an appropriate starting material, such as 2-bromophenylacetic acid, to yield 2-anilinophenylacetic acid.
Biological Activities and Mechanisms of Action
2-Anilinophenylacetic acid has demonstrated notable anti-inflammatory and anticonvulsant properties in preclinical studies.
Anti-inflammatory Activity
The anti-inflammatory effects of 2-anilinophenylacetic acid are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Signaling Pathway: Cyclooxygenase Inhibition
Anticonvulsant Activity
The precise mechanism underlying the anticonvulsant activity of 2-anilinophenylacetic acid is not yet fully elucidated. However, common mechanisms for anticonvulsant drugs involve the modulation of voltage-gated ion channels (such as sodium and calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).
Potential Signaling Pathways for Anticonvulsant Action
Experimental Protocols for Biological Activity
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Plethysmometer
-
Test compound (2-anilinophenylacetic acid) dissolved in a suitable vehicle
-
Positive control (e.g., Diclofenac, 5-20 mg/kg)
-
Vehicle control
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, positive control, or vehicle control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity)
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
Test compound (2-anilinophenylacetic acid) dissolved in a suitable vehicle
-
Positive control (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least three days.
-
Drug Administration: Administer the test compound, positive control, or vehicle control i.p.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound (typically 30-60 minutes post-injection).
-
Stimulus Application: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through saline-wetted corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates protection.
-
Data Analysis: Calculate the percentage of mice protected in each group.
Experimental Workflow: Maximal Electroshock (MES) Test
Conclusion
2-Anilinophenylacetic acid is a compound of significant interest due to its demonstrated anti-inflammatory and anticonvulsant properties. Its synthesis via established methods like the Ullmann condensation makes it an accessible target for further investigation. The likely mechanism for its anti-inflammatory action is through the inhibition of COX enzymes, while its anticonvulsant effects warrant further exploration to pinpoint the specific ion channels or neurotransmitter systems involved. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of 2-anilinophenylacetic acid and its derivatives. Future research should focus on elucidating the precise molecular targets to enable the design of more potent and selective drug candidates.
